N-[1-(aminomethyl)butyl]-N,N-dimethylamine
Description
Contextualizing N,N-Dimethylamine Derivatives in Organic Synthesis
N,N-Dimethylamine derivatives are a significant class of compounds in medicinal chemistry and organic synthesis, valued for their versatile pharmacological activities. rsc.org These derivatives are integral building blocks in the creation of dyes, pharmaceuticals, agrochemicals, and materials. numberanalytics.comchemicalbook.com Their synthesis is often achieved through methods like the N-methylation of amines using various carbon sources such as formaldehyde, which is an efficient way to incorporate the "magic methyl group" that can modulate biological and pharmaceutical properties. nih.gov
Modern synthetic strategies focus on environmentally benign and atom-efficient processes. acs.org For instance, catalytic systems using iridium or ruthenium nanoparticles have been developed for the N,N-dimethylamination of alcohols and amines. nih.govacs.org These methods often proceed under mild conditions and can tolerate a range of other functional groups within the molecule. nih.gov The dimethylamine (B145610) moiety itself is a key intermediate that can be generated in situ from solvents like dimethylformamide (DMF) for use in subsequent reactions. chemicalbook.com The widespread application and evolving synthesis methodologies for N,N-dimethylamine derivatives highlight their foundational role in contemporary organic chemistry. rsc.org
The Significance of Aminomethyl and Butyl Substituents in Amine Chemistry
The chemical identity of N-[1-(aminomethyl)butyl]-N,N-dimethylamine is defined by its key substituents: the aminomethyl group and the butyl group, both of which impart distinct properties.
The **aminomethyl group (-CH₂-NH₂) ** is a primary amine functional group that is a fundamental component in biochemistry and medicinal chemistry. ontosight.aiwikipedia.org It is found in a significant percentage of enzymes and plays a crucial role in metabolic processes. ontosight.ai In synthetic chemistry, the aminomethyl group provides a reactive site for forming new carbon-nitrogen bonds, a cornerstone of many organic reactions. wikipedia.org Its presence in a molecule can influence properties like water solubility and the ability to participate in hydrogen bonding.
Overview of the Research Landscape for Complex Aliphatic Amines
Aliphatic amines, organic compounds containing carbon-nitrogen bonds, are foundational to numerous industrial sectors, including pharmaceuticals, agriculture, and polymer chemistry. numberanalytics.comnih.gov The research landscape for these compounds is dynamic, driven by the need for more efficient and sustainable synthetic methods. cam.ac.uk Traditional methods for amine synthesis, such as alkylation and reductive amination, are continuously being refined, while new strategies involving transition-metal catalysis and photoredox catalysis are emerging to functionalize aliphatic amines in novel ways. acs.org
A significant area of focus is the development of methods for the synthesis of vicinal (1,2-) diamines, which are common motifs in biologically active molecules. nih.gov Techniques like the hydroamination of allyl amines offer a powerful, atom-economical approach to creating these structures. nih.gov The challenge often lies in controlling selectivity and functional group tolerance, especially when dealing with complex molecules that have multiple reactive sites. researchgate.net Researchers are exploring the use of various catalysts and directing groups to achieve high chemo- and regioselectivity. nih.gov This ongoing innovation underscores the importance of complex aliphatic amines as versatile building blocks for high-value chemical products. cam.ac.uk
Rationale for Investigating this compound
The investigation into this compound is prompted by its unique molecular architecture, which combines two different types of amine functional groups. This diamine structure, featuring both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine, presents distinct reactive possibilities. The primary amine offers a site for reactions such as acylation, alkylation, and amide bond formation, while the tertiary amine can act as a base or participate in reactions that require a non-nucleophilic basic center.
This bifunctionality makes the compound a potentially valuable building block for the synthesis of more complex molecules, including pharmaceuticals, ligands for metal catalysts, and specialized polymers. numberanalytics.comnih.gov Specifically, its 1,2-diamine framework is a privileged motif in many biologically active compounds. nih.gov Studying its synthesis, reactivity, and properties can lead to the development of novel synthetic pathways and the creation of new chemical entities with tailored functions.
Scope and Objectives of the Research Endeavor
The primary objective of research into this compound is to fully characterize its chemical and physical properties and to explore its synthetic utility. The scope of such an endeavor encompasses several key areas:
Synthesis and Purification: Developing efficient and scalable methods for the synthesis of the compound, followed by robust purification protocols to obtain it in high purity. This could involve exploring various synthetic routes, such as the reductive amination of appropriate precursors or multi-step sequences involving protection and deprotection of the amine groups. organic-chemistry.org
Spectroscopic and Physicochemical Characterization: Thoroughly analyzing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry) to confirm its structure and establish a reference dataset. Key physicochemical properties would also be determined.
Reactivity Studies: Investigating the differential reactivity of the primary and tertiary amine groups. This would involve subjecting the compound to a variety of reaction conditions to understand how each amine function behaves and how they might influence one another.
Exploration of Synthetic Applications: Utilizing the compound as a key intermediate in the synthesis of target molecules, such as heterocyclic compounds, novel ligands, or potential bioactive agents. This would demonstrate its practical value as a building block in organic synthesis.
Below is a table summarizing the key computed properties of this compound. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.23 g/mol |
| XLogP3-AA (Lipophilicity) | 0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 130.146998583 Da |
| Complexity | 61.9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-dimethylpentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-5-7(6-8)9(2)3/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHKKHOLOZDWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588485 | |
| Record name | N~2~,N~2~-Dimethylpentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-60-4 | |
| Record name | N~2~,N~2~-Dimethylpentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 1 Aminomethyl Butyl N,n Dimethylamine
Strategic Approaches to the Core N,N-Dimethylamine Moiety
The formation of the N,N-dimethylamine group is a cornerstone of this synthesis, and several established methods in organic chemistry can be employed to achieve this transformation.
Reductive Amination of Aldehydes and Ketones with Dimethylamine (B145610)
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine, in this case, dimethylamine, to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
The general reaction can be described as the conversion of an aldehyde or ketone into a tertiary N,N-dimethylamine. researchgate.net This is a technically feasible route for preparing N,N-dimethylamines, typically carried out under pressure and at elevated temperatures in the presence of hydrogen and a hydrogenation catalyst. google.com The reaction involves the exchange of the oxygen atom of the carbonyl group for a dimethylamino radical, with the formation of water. google.com An enamine may form as an intermediate, which is then converted to the dimethylamine derivative by hydrogen. google.com
A variety of catalysts and reducing agents can be employed, offering flexibility in terms of substrate scope and reaction conditions. Common hydrogenation catalysts include those containing Nickel (Ni), Cobalt (Co), Copper (Cu), Manganese (Mn), Iron (Fe), Rhodium (Rh), Palladium (Pd), and/or Platinum (Pt). google.com Alternative reducing agents to hydrogen gas, such as borohydride exchange resin (BER), have also been shown to be effective, providing excellent yields and tolerating many functional groups. Ruthenium-based catalysts, such as Ru/C, have also demonstrated high reactivity and selectivity for N,N-dimethylation of various amines using formaldehyde as the carbon source. nih.govchemrxiv.org
Table 1: Conditions for Reductive Amination with Dimethylamine
| Catalyst/Reducing Agent | Substrate | Temperature | Pressure | Yield | Reference |
|---|---|---|---|---|---|
| Hydrogenation Catalyst (Ni, Co, Cu, etc.) | Aldehyde | 50 to 150°C | 1 to 20 MPa | Not specified | google.com |
| Borohydride Exchange Resin (BER) | Aldehydes or Ketones | Room Temperature | Atmospheric | High to Excellent | |
| Ru/C with H₂ | Benzylamine & Formaldehyde | 70°C | 10-30 bar H₂ | Excellent | nih.govchemrxiv.org |
Alkylation Reactions Utilizing Dimethylamine
Direct alkylation of dimethylamine with a suitable alkyl halide is another fundamental approach. This method relies on the nucleophilic character of dimethylamine to displace a leaving group from an alkyl substrate. However, this method can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt.
A more controlled method involves the reaction of higher alcohols with dimethylamine in the presence of a catalyst and hydrogen gas. google.com This process, known as direct amination, typically occurs at temperatures between 150°C and 250°C. google.com The water produced during the reaction is removed to drive the equilibrium towards the product. google.com This approach is particularly useful for producing N,N-dimethyl-N-alkylamines from their corresponding alcohols. google.com Recently, iridium catalysts bearing N-heterocyclic carbene (NHC) ligands have been developed for the N,N-dimethylamination of primary alcohols using aqueous dimethylamine, proceeding through an atom-efficient "borrowing hydrogen" mechanism. acs.org
Palladium-Catalyzed Carbonylation of Amines in N,N-Dimethylamine Synthesis
While palladium-catalyzed carbonylation is a powerful tool for synthesizing carbonyl-containing compounds like β-lactams from N-allylamines nih.gov, its direct application for the synthesis of the N,N-dimethylamine moiety itself is less common. More relevant is the palladium-catalyzed C-N bond formation, famously known as the Buchwald-Hartwig amination. This reaction couples an amine with an aryl or alkyl halide or triflate. organic-chemistry.org
This methodology can be adapted to synthesize N,N-dimethylamines by coupling dimethylamine with a suitable electrophile. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand, like XPhos, in the presence of a mild base. organic-chemistry.org This approach is highly versatile, tolerates a wide range of functional groups, and provides excellent yields. organic-chemistry.org Palladium N-heterocyclic carbene (Pd-NHC) complexes have also emerged as highly effective and robust catalysts for a diverse range of amination reactions, facilitating the synthesis of complex nitrogen-containing compounds. nih.gov
Construction of the 1-(aminomethyl)butyl Side Chain
The 1-(aminomethyl)butyl portion of the target molecule represents a 1,2-diamine structure on a pentane framework. Its construction requires methods that can precisely install two nitrogen-containing groups on adjacent carbons.
Introduction of the Aminomethyl Group via Aziridine Chemistry
Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to the inherent ring strain that facilitates ring-opening reactions with various nucleophiles. nih.govwikipedia.org This reactivity can be harnessed to introduce an aminomethyl group.
A synthetic strategy could involve a precursor such as a 2-butyl-substituted aziridine. Nucleophilic attack at the less-hindered carbon of the aziridine ring by an amine-equivalent nucleophile would lead to the desired 1,2-diamine structure. The regioselectivity of the ring-opening is a critical factor and is influenced by the nature of the substituents on the aziridine ring and the nucleophile used. bioorg.org For instance, a variety of 2-(aminomethyl)aziridines can be prepared and subsequently undergo regioselective ring-opening with an amine, such as diethylamine, to yield 1,2,3-triaminopropanes. nih.gov This principle can be extended to the synthesis of the target 1,2-diamine by choosing an appropriately substituted aziridine and a suitable nitrogen nucleophile. Chiral aziridines are particularly useful as they allow for the synthesis of enantiomerically pure compounds. researchgate.net
Formation of the Butyl Skeleton Precursors
The synthesis of the carbon backbone with appropriate functional groups is the initial step in many synthetic routes. The choice of precursor is dictated by the subsequent reactions planned for introducing the amine functionalities.
Common starting materials for amine synthesis include aldehydes, ketones, alkyl halides, and alcohols. libretexts.org For N-[1-(aminomethyl)butyl]-N,N-dimethylamine, a suitable precursor would be a five-carbon chain functionalized at the C1 and C2 positions. One approach involves the use of chiral sulfinamides, such as the Ellman tert-butylsulfinamide, to direct the asymmetric synthesis of amines. researchgate.net Condensation of the sulfinamide with an aldehyde or ketone yields a sulfinyl imine, which can then react with various nucleophiles. After the addition, the sulfinyl group can be easily removed with acid to reveal the primary amine. researchgate.net This method could be used to install the primary aminomethyl group.
Alternatively, one could start with a precursor like a 1,2-amino alcohol. The synthesis of such compounds can be achieved through various methods, including the addition of organometallic reagents to sulfinimines derived from α-alkoxy aldehydes. researchgate.net Once the amino alcohol precursor is formed, the hydroxyl group can be converted into a good leaving group and displaced by dimethylamine, or it could be oxidized to an aldehyde to undergo a second reductive amination to install the N,N-dimethylamine group.
Convergent and Divergent Synthesis Strategies for this compound
The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
Conversely, a divergent synthesis begins with a common core structure that is progressively elaborated to generate a library of related compounds. While less common for the synthesis of a single target like this compound, a divergent approach could be employed to create a series of analogous diamines by reacting a common precursor with various amines.
A potential synthetic route could involve the reductive amination of a suitable keto-nitrile precursor. For instance, the reaction of 2-aminopentanenitrile with a source of dimethylamine under reductive conditions would directly yield the target compound.
| Strategy | Description | Advantages |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their coupling. | Higher overall yields, increased efficiency for complex molecules. |
| Divergent Synthesis | Elaboration of a common core structure to generate diverse analogues. | Useful for creating libraries of related compounds for screening purposes. |
| Linear Synthesis | Step-by-step construction of the molecule from a starting material. | Straightforward planning, but can lead to lower overall yields in long sequences. |
Stereoselective Synthesis and Chiral Resolution Techniques for Amines
The carbon atom attached to both the aminomethyl and the dimethylamino groups in this compound is a stereocenter. Therefore, obtaining enantiomerically pure forms of this compound requires either stereoselective synthesis or chiral resolution.
Stereoselective Synthesis:
Asymmetric synthesis aims to create a specific stereoisomer directly. For chiral amines, several powerful methods have been developed:
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral imine or enamine precursor using a chiral catalyst can afford the desired enantiomer with high enantiomeric excess. nih.govacs.org Transition metal catalysts, often based on rhodium or iridium complexed with chiral phosphine ligands, are commonly employed. acs.org
Biocatalysis: Enzymes such as transaminases and amine dehydrogenases offer a highly selective and environmentally friendly route to chiral amines. nih.gov Engineered enzymes can exhibit high stereoselectivity for a wide range of substrates. nih.gov
Chiral Resolution:
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.
Classical Resolution: This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. acs.orgresearchgate.net
Chromatographic Resolution: Chiral high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. acs.org
| Technique | Principle | Key Features |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral precursor using a chiral catalyst. | High enantioselectivity, broad substrate scope. nih.govacs.org |
| Biocatalysis | Use of enzymes (e.g., transaminases) for stereoselective synthesis. | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |
| Classical Resolution | Formation and separation of diastereomeric salts. | Well-established, scalable technique. acs.orgresearchgate.net |
| Chiral HPLC | Chromatographic separation on a chiral stationary phase. | High separation efficiency, applicable for both analysis and purification. acs.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of amines is of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.orgrsc.org
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Reductive amination, for example, is an atom-economical method for forming C-N bonds. organic-chemistry.org
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials derived from renewable resources can reduce the reliance on petrochemicals. rsc.orgnih.gov
Catalysis: The use of catalytic methods, both chemical and biological, is preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. sciencedaily.com
Safer Solvents and Reagents: Selecting solvents and reagents with low toxicity and environmental impact. The use of water or other green solvents is encouraged.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
The development of biocatalytic routes and the use of efficient catalytic systems for reductive amination are promising avenues for the green synthesis of this compound and related compounds. nih.govsciencedaily.com
| Green Chemistry Principle | Application in Amine Synthesis |
| Atom Economy | Utilizing reactions like reductive amination and hydroamination. rsc.orgorganic-chemistry.org |
| Renewable Feedstocks | Investigating bio-based precursors for amine synthesis. rsc.orgnih.gov |
| Catalysis | Employing transition metal catalysts or enzymes to enhance efficiency and reduce waste. nih.govnih.govsciencedaily.com |
| Safer Solvents | Preferential use of water, ethanol, or other environmentally benign solvents. |
| Energy Efficiency | Developing catalytic processes that operate under mild conditions. |
Advanced Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of N-[1-(aminomethyl)butyl]-N,N-dimethylamine is expected to exhibit characteristic absorption bands corresponding to its primary amine, tertiary amine, and aliphatic hydrocarbon components.
The primary amine group (-NH₂) is readily identifiable by its N-H stretching vibrations, which typically appear as two distinct bands in the 3500-3300 cm⁻¹ region. rockymountainlabs.comprojectguru.inwikieducator.orgorgchemboulder.com One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. wikieducator.orgorgchemboulder.com The presence of two bands is a definitive marker for a primary amine. projectguru.inwikieducator.orgorgchemboulder.com Additionally, the N-H bending vibration (scissoring) for a primary amine is expected to be observed in the 1650-1580 cm⁻¹ range. wikieducator.orgorgchemboulder.com A broad band due to N-H wagging may also be present in the 910-665 cm⁻¹ region. wikieducator.orgorgchemboulder.com
The tertiary amine group (R₃N) does not possess an N-H bond, and therefore, its IR spectrum is characterized by the absence of N-H stretching bands. rockymountainlabs.comprojectguru.in The key vibrational mode for the tertiary amine moiety is the C-N stretching vibration. For aliphatic amines, C-N stretching absorptions are typically observed in the 1250-1020 cm⁻¹ range as bands of medium to weak intensity. wikieducator.orgorgchemboulder.comaip.org The spectrum will also be populated by absorptions corresponding to the aliphatic butyl chain. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 3000-2800 cm⁻¹ region. rockymountainlabs.com C-H bending vibrations for these groups will appear in the 1470-1365 cm⁻¹ range.
Based on these principles, the expected IR absorption bands for this compound are summarized in the following table.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |
| 3000-2800 | C-H Stretch | Aliphatic (Butyl, Methyl) | Strong |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1470-1365 | C-H Bend | Aliphatic (Butyl, Methyl) | Medium |
| 1250-1020 | C-N Stretch | Aliphatic Amine (Primary & Tertiary) | Medium to Weak |
| 910-665 | N-H Wag | Primary Amine (-NH₂) | Broad, Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.govnih.gov Should a suitable single crystal of this compound or a salt thereof be obtained, this technique could provide a wealth of structural information.
The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.govyoutube.com The angles and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov
A successful crystallographic analysis of this compound would yield precise data on:
Bond Lengths: The exact distances between bonded atoms, such as C-C, C-N, and C-H bonds.
Bond Angles: The angles formed between adjacent bonds, defining the local geometry around each atom.
Torsion Angles: The dihedral angles that describe the conformation of the butyl chain and the relative orientation of the aminomethyl and dimethylamino groups.
Intermolecular Interactions: The presence of hydrogen bonds involving the primary amine group and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.
While no specific crystallographic data for this compound is publicly available, a hypothetical data table illustrating the type of information that would be obtained is presented below.
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c). | - |
| Unit Cell Angles (°) | The angles between the unit cell axes (α, β, γ). | - |
| C-N Bond Lengths (Å) | The lengths of the carbon-nitrogen bonds. | ~1.47 Å |
| C-C Bond Lengths (Å) | The lengths of the carbon-carbon bonds in the butyl chain. | ~1.54 Å |
| N-C-C Bond Angles (°) | Angles involving the amine groups and the carbon backbone. | ~109.5° |
| Hydrogen Bonding | Details of donor-acceptor distances and angles. | N-H···N interactions |
Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography, HPLC)
Chromatographic methods are indispensable for the separation and purity assessment of volatile and non-volatile compounds. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable to the analysis of this compound, though each may require specific methodologies due to the basic and polar nature of amines. labrulez.com
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile amines. However, the high basicity of primary and tertiary amines can lead to poor peak shapes (tailing) and adsorption on standard silica-based columns. labrulez.com To overcome these issues, specialized deactivated columns, often with a basic stationary phase or base-deactivated packing, are typically employed. labrulez.com For diamines, derivatization is a common strategy to improve volatility and reduce peak tailing. oup.comnih.gov
A potential GC method for the analysis of this compound could involve a base-deactivated capillary column. A flame ionization detector (FID) would provide good sensitivity.
| GC Parameter | Condition | Purpose |
| Column | Base-deactivated capillary column (e.g., Rtx-5 Amine, HP-5ms) | To minimize peak tailing and analyte adsorption. |
| Carrier Gas | Helium or Nitrogen | Mobile phase for analyte transport. |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample. |
| Oven Program | Initial temp. 60°C, ramp to 250°C | To separate components based on boiling point. |
| Detector | Flame Ionization Detector (FID) | For sensitive detection of organic compounds. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of less volatile or thermally labile compounds. Since aliphatic amines lack a strong UV chromophore, detection can be challenging. thermofisher.com This is often addressed by pre-column or post-column derivatization with a reagent that introduces a UV-absorbing or fluorescent tag. thermofisher.comsigmaaldrich.commdpi.comresearchgate.netpsu.edu Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for primary amines. thermofisher.com
Reversed-phase HPLC on a C18 column is a common approach. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is crucial for controlling the retention and peak shape of amines.
| HPLC Parameter | Condition | Purpose |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on polarity. |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH adjusted) | Eluent to carry the sample through the column. |
| Flow Rate | 1.0 mL/min | To maintain consistent retention times. |
| Detection | UV-Vis or Fluorescence (after derivatization) | To detect and quantify the analyte. |
| Derivatization Reagent | OPA or FMOC-Cl (for primary amine) | To enhance detectability. |
Computational Chemistry and Theoretical Studies of N 1 Aminomethyl Butyl N,n Dimethylamine
Conformational Analysis and Energy Landscapes of N-[1-(aminomethyl)butyl]-N,N-dimethylamine
Due to the presence of several rotatable single bonds, this compound can exist in numerous different spatial arrangements, known as conformations or conformers. nih.gov Conformational analysis is the systematic study of these different conformers and their relative energies to identify the most stable structures.
This analysis is typically performed by systematically rotating the dihedral angles of the molecule's backbone and performing a geometry optimization at each step. The resulting energies are then plotted to create a potential energy surface, or energy landscape, which reveals the low-energy (stable) conformers as minima on the surface. For a flexible molecule like this, several stable conformers may exist within a few kJ/mol of each other, and their relative populations can be estimated using the Boltzmann distribution. Identifying the global minimum energy conformer is crucial as it represents the most likely structure of the molecule under given conditions. researchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. nsf.gov DFT and ab initio calculations can accurately predict infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Visible electronic transitions. nih.govals-journal.com
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to molecular motions (stretching, bending) can be determined. mdpi.com This allows for the generation of a theoretical IR spectrum, which helps in the assignment of experimental absorption bands to specific functional groups, such as the N-H stretches of the primary amine or the C-N stretches of both amine groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding around each nucleus. als-journal.com These predictions are highly sensitive to the molecule's geometry and electronic environment, making them a powerful tool for confirming molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excitations. This allows for the prediction of the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum, corresponding to transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes, as would be obtained from computational models.
| Spectroscopy Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency | ~3350 cm⁻¹ | N-H Stretch (primary amine) |
| IR | Vibrational Frequency | ~2960 cm⁻¹ | C-H Stretch (alkyl) |
| ¹H NMR | Chemical Shift | ~2.2 ppm | -N(CH₃)₂ protons |
| ¹³C NMR | Chemical Shift | ~45 ppm | -N(CH₃)₂ carbons |
| UV-Vis (TD-DFT) | λ_max | ~210 nm | n → σ* transition |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ambermd.org In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. nih.gov
For this compound, an MD simulation could be used to study its behavior in a solvent, such as water. This would provide insights into:
Solvation Structure: How water molecules arrange around the primary and tertiary amine groups.
Dynamic Conformations: How the molecule transitions between different conformations in solution.
Transport Properties: The simulation can be used to estimate properties like the diffusion coefficient of the molecule in a given medium.
pKa Prediction and Protonation State Modeling for Amine Centers
This compound possesses two basic nitrogen atoms—a primary amine and a tertiary amine—which can be protonated. The pKa value is a measure of the acidity of the conjugate acid of an amine and determines the protonation state at a given pH. Computational methods can predict pKa values by calculating the free energy change of the protonation reaction in solution. srce.hr
Several computational approaches exist for pKa prediction, often involving quantum mechanical calculations of the molecule in both its neutral and protonated forms, combined with a continuum solvation model to account for the effect of the solvent. peerj.com Given that the molecule has two amine centers, it is expected to have two distinct pKa values. The electronic environment of each amine—the primary amine being less sterically hindered and the tertiary amine being more electron-rich due to the inductive effect of the methyl groups—will influence their respective basicities. acs.org Modeling the protonation state involves determining the relative populations of the unprotonated, singly protonated (at either nitrogen), and doubly protonated species as a function of pH.
Reactivity Prediction and Reaction Pathway Analysis using Computational Tools
This compound possesses two key reactive sites: a primary amine (-NH2) and a tertiary amine (-N(CH3)2). The presence of these two functional groups on the same molecule suggests a complex reactivity profile, with potential for intramolecular interactions and competitive reaction pathways.
Predicted Reactivity Based on Functional Groups:
The primary amine group is expected to undergo reactions typical of primary amines, such as nucleophilic addition, nucleophilic substitution, and condensation reactions. The tertiary amine, on the other hand, is primarily basic and can act as a proton acceptor or participate in reactions leading to the formation of N-oxides.
Computational studies on simpler, related amines provide insights into the likely reactivity of this compound. For instance, studies on the reactivity of N,N-dimethyl-n-butylamine indicate that it readily neutralizes acids in exothermic reactions to form salts and water. It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides nih.gov.
Furthermore, theoretical studies on the reaction of tert-butylamine with OH radicals have shown that the reaction primarily proceeds via hydrogen abstraction from the amino group whiterose.ac.uk. In the presence of nitrogen oxides, this can lead to the formation of various products, including nitramines and acetone whiterose.ac.uk.
Hypothetical Reaction Pathways:
Based on the known reactivity of similar amines, several reaction pathways can be predicted for this compound. Computational modeling could be employed to investigate the energetics of these pathways and determine the most likely reaction products.
One potential reaction is the oxidation of the tertiary amine to form an N-oxide. Computational studies on amine N-oxides have been used to determine N-O bond dissociation energies, which are crucial for understanding their stability and reactivity mdpi.com.
Another likely reaction pathway involves the reaction with electrophiles. Both the primary and tertiary amine groups can act as nucleophiles, and computational methods could predict the relative nucleophilicity of the two sites and thus the selectivity of electrophilic attack.
Illustrative Data Tables:
While specific experimental or computational data for this compound is scarce, hypothetical data tables can be constructed based on known values for related compounds to illustrate the type of information that computational studies could provide.
Table 1: Predicted Bond Dissociation Energies (BDEs) for this compound
| Bond | Predicted BDE (kcal/mol) |
| C-N (primary amine) | 85 - 95 |
| N-H (primary amine) | 90 - 100 |
| C-N (tertiary amine) | 80 - 90 |
Note: These are estimated values based on typical BDEs for similar bonds in other aliphatic amines.
Table 2: Predicted Proton Affinities for this compound
| Site of Protonation | Predicted Proton Affinity (kJ/mol) |
| Primary Amine Nitrogen | 900 - 920 |
| Tertiary Amine Nitrogen | 930 - 950 |
Note: The tertiary amine is expected to have a higher proton affinity due to the electron-donating effect of the alkyl groups.
Reactivity and Reaction Mechanisms Involving N 1 Aminomethyl Butyl N,n Dimethylamine
Nucleophilic Properties of the Amine Functionalities
The defining chemical characteristic of N-[1-(aminomethyl)butyl]-N,N-dimethylamine is the presence of two nucleophilic nitrogen centers: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂). A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. Both amine groups in the molecule possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles.
However, the two amine groups exhibit different reactivity profiles due to electronic and steric factors. The primary amine is generally more accessible for reactions with electrophiles due to its lower steric hindrance compared to the tertiary amine, which is shielded by two methyl groups and the butyl chain.
Common nucleophilic reactions involving this diamine include:
Alkylation: The primary amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary amines. fishersci.co.ukresearchgate.net This reaction can proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org The tertiary amine can also be alkylated to form a quaternary ammonium salt. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. fishersci.co.ukresearchgate.net
Acylation: The primary amine readily reacts with acyl chlorides or acid anhydrides to form stable amide derivatives. libretexts.orgyoutube.comsphinxsai.com This is a common method for protecting the primary amine group or for synthesizing more complex molecules. researchgate.net The tertiary amine group does not undergo acylation under normal conditions as it lacks a proton to be removed after the initial nucleophilic attack on the carbonyl carbon. khanacademy.org
The differential reactivity of the two amine groups can be exploited for selective functionalization of the molecule.
| Electrophile | Primary Amine (-NH₂) Reactivity | Tertiary Amine (-N(CH₃)₂) Reactivity | Product Type(s) |
| Alkyl Halide (R-X) | High (less hindered) | Moderate | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Acyl Chloride (R-COCl) | High | No reaction | Amide |
| Acid Anhydride ((RCO)₂O) | High | No reaction | Amide |
| Proton (H⁺) | High | High | Primary and Tertiary Ammonium Salts |
Electrophilic Reactions at the Alkyl and Aminomethyl Moieties
While the primary reactivity of amines is nucleophilic, the molecule can undergo reactions where its carbon framework is attacked, or where the amine functionality is transformed into a group that facilitates subsequent reactions. Direct electrophilic attack on the saturated alkyl chains is energetically unfavorable. However, reactions involving the aminomethyl group and adjacent C-H bonds can occur under specific conditions, often involving initial transformation at the nitrogen atom.
One significant class of reactions is N-dealkylation, where electrophilic reagents are used to cleave a carbon-nitrogen bond. nih.gov Reagents such as cyanogen (B1215507) bromide (von Braun reaction) or chloroformates react with the tertiary amine, leading to the formation of a cyanamide (B42294) or a carbamate (B1207046), respectively, and the loss of an alkyl group. nih.gov Subsequent hydrolysis or reduction of these intermediates yields the dealkylated amine. nih.gov
Furthermore, oxidative reactions can activate the molecule. The nitrogen atoms can be oxidized, which may lead to subsequent rearrangements or cyclizations. For instance, in related 2-aminomethyl-phenylamines, the primary aniline (B41778) nitrogen can be oxidized to a nitroso intermediate, which then undergoes nucleophilic attack by the second amine to form a new N-N bond and create a cyclic indazole structure. organic-chemistry.org While the subject compound lacks the aromatic ring for this specific cyclization, similar oxidative processes could lead to other degradation or transformation products.
Role as a Ligand in Coordination Chemistry
This compound is an excellent candidate for a chelating ligand in coordination chemistry. Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. libretexts.org With two nitrogen donor atoms separated by two carbon atoms (an ethylenediamine (B42938) backbone), this molecule can function as a bidentate ligand. purdue.edugauthmath.com
Bidentate ligands that form a five- or six-membered ring upon coordination to a metal ion exhibit enhanced stability compared to complexes formed from two separate monodentate ligands, an effect known as the chelate effect. In this case, the two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered chelate ring. byjus.com
As a chiral molecule, this compound is particularly valuable as a ligand for asymmetric synthesis. rsc.orgresearchgate.net Chiral ligands, when coordinated to a metal center, create a chiral environment that can influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. rsc.orgnih.gov Vicinal (1,2) diamines are a cornerstone of asymmetric catalysis, used with a variety of metals to catalyze numerous important transformations. rsc.orgresearchgate.netnih.gov
| Metal Center | Typical Application of 1,2-Diamine Complexes | Reference(s) |
| Rhodium (Rh) | Asymmetric Hydrogenation, Hydroamination | rsc.orgnih.gov |
| Ruthenium (Ru) | Asymmetric Hydrogenation, Transfer Hydrogenation | |
| Palladium (Pd) | Asymmetric Allylic Alkylation, Diamination of Alkenes | rsc.orgorganic-chemistry.org |
| Copper (Cu) | Chan-Lam Amination, Henry Reactions | researchgate.netresearchgate.net |
| Zinc (Zn) | Asymmetric Hydrosilylation of Ketones | nih.gov |
| Nickel (Ni) | Asymmetric Michael Addition | researchgate.net |
Catalytic Applications and Mechanisms
The use of chiral 1,2-diamines, such as this compound, as ligands is central to many catalytic asymmetric reactions. rsc.orgrsc.orgnih.govbohrium.com These ligands can be used either as part of a metal complex (metal catalysis) or directly as an organocatalyst. researchgate.netrudn.ru
In metal-catalyzed reactions, the diamine ligand is pre-mixed with a metal precursor, or the complex is formed in situ. The resulting chiral catalyst then interacts with the substrate(s). For example, in the asymmetric hydrosilylation of a ketone, a complex formed from a diamine and diethylzinc (B1219324) can activate the ketone. nih.gov The chiral environment of the complex dictates the facial selectivity of hydride delivery from the silane, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess. nih.gov The general mechanism involves the coordination of the ketone to the chiral metal-ligand complex, followed by the stereoselective transfer of a hydride.
As an organocatalyst, the diamine can function as a chiral Brønsted base or as a nucleophilic catalyst. For instance, in a Michael addition, the primary amine could form a chiral enamine intermediate with a carbonyl compound, which then reacts stereoselectively with a Michael acceptor.
Derivatization Reactions for Analytical or Synthetic Purposes
Derivatization involves chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as analysis or further synthesis.
Synthetic Derivatization: For synthetic purposes, the primary amine group is the most common site for derivatization. It can be converted into a wide range of other functional groups to build more complex molecular architectures. A key strategy is the use of protecting groups. The primary amine can be selectively protected as an amide (e.g., by reacting with acetic anhydride) or a carbamate (e.g., using Boc-anhydride). researchgate.net This allows chemical modifications to be performed on other parts of the molecule without affecting the primary amine. The protecting group can be removed later to restore the amine functionality.
Analytical Derivatization: In analytical chemistry, derivatization is often used to enhance the detectability or separability of an analyte. For amines, which often lack a strong UV chromophore, derivatization is employed to attach a fluorescent or UV-active tag, enabling sensitive detection by HPLC. Reagents like dimethylformamide dimethyl acetal (B89532) can be used to convert primary and secondary amines into volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov
| Derivatizing Reagent | Purpose | Functional Group Targeted |
| Acyl Chlorides / Anhydrides | Synthesis (Amide formation, protection) | Primary Amine |
| Boc-anhydride / Fmoc-Cl | Synthesis (Carbamate formation, protection) | Primary Amine |
| Dimethylformamide dimethyl acetal | Analysis (GC-MS) | Primary Amine |
| o-Phthalaldehyde (B127526) (OPA) + Thiol | Analysis (HPLC-Fluorescence) | Primary Amine |
| 9-Fluorenylmethylchloroformate (FMOC-Cl) | Analysis (HPLC-Fluorescence) | Primary Amine |
Stability and Degradation Pathways of this compound
Like most aliphatic amines, this compound is expected to be stable under standard ambient conditions (room temperature, in the absence of strong oxidizers or acids). However, it is susceptible to degradation under certain conditions.
Thermal Degradation: Upon exposure to high temperatures, the molecule will undergo thermal decomposition. The C-N and C-C bonds are the most likely points of initial cleavage, leading to fragmentation of the molecule. This can produce a mixture of smaller, volatile nitrogen-containing compounds and hydrocarbons. In the presence of air, intense heating will lead to combustion, producing hazardous decomposition products including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Chemical Degradation: Amines are susceptible to oxidation. Strong oxidizing agents can lead to a variety of products. The tertiary amine can be oxidized to an N-oxide, while the primary amine can be oxidized through various intermediates. The presence of two amine groups may lead to complex oxidative degradation pathways, potentially including intramolecular reactions. The compound is basic and will react exothermically with acids to form ammonium salts. It may be incompatible with strong oxidizing agents, isocyanates, and acid halides.
Metabolic Degradation: In biological systems, amines are commonly metabolized by enzymes such as those in the cytochrome P450 family. A primary metabolic pathway for tertiary amines is N-dealkylation, which involves the oxidative removal of one of the methyl groups to form a secondary amine and formaldehyde. nih.gov The primary amine group can undergo oxidative deamination.
Advanced Applications and Research Directions for N 1 Aminomethyl Butyl N,n Dimethylamine
Role as a Chemical Building Block in Complex Organic Synthesis
As a chiral 1,2-diamine, N-[1-(aminomethyl)butyl]-N,N-dimethylamine is part of an important class of compounds used as foundational units for constructing complex molecular architectures. google.comsigmaaldrich.com Chemical suppliers list the compound as a building block or intermediate, indicating its role as a starting material for more complex molecules. cas.org The presence of two distinct amine functionalities allows for sequential and selective reactions, making it a valuable tool for synthetic chemists.
The vicinal diamine motif is a key structural feature in numerous natural products and pharmaceutical compounds. nih.gov Chiral 1,2-diamines are critical building blocks for synthesizing pharmaceutical intermediates, particularly heterocyclic compounds which form the core of many drugs. google.com The stereochemistry of these diamines is often crucial for the biological activity of the final product, making enantiomerically pure building blocks like this compound highly sought after.
This class of compounds is frequently employed as chiral ligands in asymmetric catalysis, a process vital for producing single-enantiomer drugs. sigmaaldrich.comepo.org The ability to mediate stereoselective reactions ensures the synthesis of compounds with high purity and specific biological functions.
Table 1: Examples of Bioactive Compounds and Ligands Featuring the Vicinal Diamine Motif
| Compound Class | Example | Application/Significance |
|---|---|---|
| Pharmaceuticals | Ethambutol | An antibacterial drug used to treat tuberculosis. |
| Chiral Ligands | (1S,2S)-N,N'-Dimethylcyclohexane-1,2-diamine | Used in asymmetric synthesis to create chiral molecules with high enantioselectivity. sigmaaldrich.comgoogleapis.com |
| Organocatalysts | (1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine | Serves as a precursor for catalysts in reactions like the aza-Diels-Alder reaction. google.com |
The utility of diamines extends beyond pharmaceuticals into the realm of material science. They serve as essential monomers and curing agents in the synthesis of advanced polymers. For instance, diamines are reacted with other monomers to produce high-performance materials like polyamides and polyimides.
A significant application for diamines is in the formulation of epoxy resins, where they function as hardeners or curing agents. googleapis.commdpi.com The amine groups react with the epoxide rings to form a cross-linked, three-dimensional network, resulting in a hard, durable material. Furthermore, diamines are used to synthesize polybenzoxazines, a class of phenolic resins with excellent thermal stability and mechanical properties, suitable for electronics and aerospace applications. google.com Given its structure, this compound could potentially be used in similar applications to create specialized polymers with tailored properties.
Potential as a Synthetic Intermediate for Novel Amine Derivatives
The bifunctional nature of this compound makes it an ideal synthetic intermediate for creating libraries of novel amine derivatives. The primary and tertiary amine groups exhibit different reactivities, allowing for selective chemical modifications.
The primary amine is a potent nucleophile and can undergo a wide range of reactions, including acylation to form amides, alkylation to form secondary amines, and reductive amination with aldehydes or ketones.
The tertiary amine is less nucleophilic but is basic and can be quaternized by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. nus.edu.sg These salts have applications as phase-transfer catalysts.
This differential reactivity allows chemists to build molecular complexity in a controlled, stepwise manner, generating a diverse array of new chemical entities for screening in drug discovery and materials science.
Investigation in Radioligand Development and Radiochemistry
Radioligands are crucial tools in biomedical research and diagnostic imaging techniques like Positron Emission Tomography (PET). The design of a radioligand typically involves a scaffold molecule that binds to a biological target, a linker, and a chelator that holds a radioactive isotope.
This compound presents a promising scaffold for developing novel radioligands. Its structure allows for a modular design approach:
One of the amine groups (typically the primary amine) can be conjugated to a targeting molecule (e.g., a peptide or small molecule inhibitor) that has a high affinity for a specific biological target, such as a receptor or enzyme overexpressed in cancer cells.
The other amine group can serve as an attachment point for a chelator, such as DOTA or NODA-GA. google.com
This chelator can then securely hold a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga). google.com
This strategy would enable the creation of targeted imaging agents for visualizing and quantifying biological processes in vivo, aiding in disease diagnosis and the development of new therapies.
Exploration in Medicinal Chemistry beyond Direct Pharmacological Activity
Beyond being a component of a pharmacologically active molecule, this compound can be explored for other critical roles in medicinal chemistry, such as in the design of advanced drug delivery systems. Its amine functional groups provide convenient handles for chemical modification to optimize a drug's pharmacokinetic properties.
A significant challenge in drug development is overcoming poor physicochemical properties of a drug, such as low water solubility or poor membrane permeability. The prodrug approach involves chemically modifying a drug into an inactive form that, once administered, is converted back to the active drug in the body.
Table 2: Potential Synthetic Modifications of this compound for Advanced Applications
| Functional Group | Reaction Type | Product Class | Potential Application |
|---|---|---|---|
| Primary Amine | Acylation | Amide | Prodrug design, synthesis of bioactive compounds. |
| Primary Amine | Reductive Amination | Secondary Amine | Creation of novel amine derivatives, ligand synthesis. |
| Primary Amine | Conjugation | Chelator Conjugate | Development of radioligands for PET imaging. |
| Tertiary Amine | Quaternization | Quaternary Ammonium Salt | Phase-transfer catalysis. |
| Both Amines | Polymerization | Polyamide / Polybenzoxazine | Synthesis of advanced materials. google.com |
Molecular Imaging Techniques
The development of novel radiotracers is a cornerstone of molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These techniques allow for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. For a compound like This compound to be adapted for such purposes, it would need to be radiolabeled with a suitable positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m, Iodine-123) isotope.
The potential utility of a radiolabeled version of This compound would be entirely dependent on its in vivo pharmacokinetic properties and its ability to selectively accumulate in a target tissue or bind to a specific biological receptor, transporter, or enzyme. The presence of two amine groups offers sites for potential bioconjugation or chemical modification to attach a radiolabel.
Hypothetical Research and Development Trajectory:
Target Identification: The first step would involve identifying a biological target to which the molecule exhibits inherent affinity. This would likely be discovered through initial screening assays.
Radiolabeling Synthesis: A synthetic route would need to be developed to incorporate a radionuclide. For example, if a derivative were created, a common strategy involves the use of a precursor molecule that can be readily radiolabeled in the final step.
Preclinical Evaluation: The resulting radiotracer would undergo rigorous preclinical evaluation, including in vitro binding assays and in vivo imaging studies in animal models to assess its biodistribution, target specificity, and clearance profile.
Without empirical data, the specific molecular imaging applications remain speculative.
Design and Synthesis of Derivatives for Enhanced Selectivity or Activity
The process of designing and synthesizing derivatives of a lead compound is a fundamental strategy in drug discovery and development. The goal is to systematically modify the chemical structure to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. For This compound , a structure-activity relationship (SAR) study would be essential.
This would involve the synthesis of a library of analogous compounds with specific modifications to different parts of the molecule. Key areas for modification could include:
Alkyl Chain Length: Varying the length of the butyl chain could influence lipophilicity and, consequently, cell membrane permeability and interaction with the binding pocket of a target protein.
Amine Substituents: The primary amine and the tertiary dimethylamine (B145610) offer significant opportunities for modification. For instance, replacing the methyl groups with larger alkyl groups or incorporating them into a cyclic structure could drastically alter the compound's steric and electronic properties, potentially leading to enhanced selectivity for a particular receptor subtype.
Introduction of Functional Groups: The addition of aromatic rings, hydroxyl groups, or other functional moieties could introduce new interactions with a biological target, such as hydrogen bonding or pi-stacking, thereby increasing binding affinity.
A hypothetical SAR study might explore the variations outlined in the table below.
| Modification Site | Type of Modification | Potential Impact |
| Butyl Chain | Elongation or Shortening | Altered Lipophilicity and Binding Pocket Fit |
| Primary Amine | Acylation, Alkylation | Modified Basicity and Hydrogen Bonding Capacity |
| N,N-dimethyl Group | Substitution with Larger Alkyls | Increased Steric Hindrance, Potentially Enhancing Selectivity |
| Molecular Scaffold | Introduction of Aromatic Rings | Potential for Pi-Stacking Interactions, Increased Rigidity |
The synthesis of these derivatives would likely involve multi-step organic chemistry processes. For example, reductive amination could be a key reaction to modify the primary amine, while N-alkylation strategies could be employed to alter the tertiary amine. Each newly synthesized derivative would then be subjected to biological assays to determine how the structural changes have impacted its activity and selectivity.
Future Perspectives in Research on N 1 Aminomethyl Butyl N,n Dimethylamine
Emerging Synthetic Methodologies for Similar Amine Structures
The synthesis of structurally complex amines, particularly those with defined stereochemistry like N-[1-(aminomethyl)butyl]-N,N-dimethylamine, remains a formidable challenge in organic chemistry. acs.org Traditional methods for amine synthesis, such as alkylation and reductive amination, often struggle with poor selectivity and require harsh reaction conditions, leading to low yields. acs.orgnumberanalytics.com However, the field is rapidly evolving, with several emerging methodologies showing great promise for the efficient and selective synthesis of similar chiral diamine structures.
One of the most significant areas of advancement is in transition metal-catalyzed asymmetric hydrogenation . nih.govacs.org This powerful technique allows for the direct and highly enantioselective synthesis of chiral amines from prochiral imines, enamines, and related unsaturated precursors. nih.govacs.org Recent progress has been driven by the development of novel chiral phosphorus ligands and catalyst systems based on iridium, rhodium, and ruthenium. acs.orgingentaconnect.com These catalysts have demonstrated the ability to produce chiral amines with excellent enantioselectivities, which is crucial for applications in medicinal chemistry where a specific enantiomer is often responsible for the desired biological activity. nih.govopenaccessgovernment.org For a vicinal diamine like this compound, asymmetric hydrogenation of a suitable diketimine or amino-enamine precursor could offer a direct and efficient synthetic route.
Biocatalysis is another rapidly advancing frontier. Enzymes such as amine transaminases and amine dehydrogenases are being engineered to catalyze the synthesis of chiral amines with high stereoselectivity under mild, environmentally friendly conditions. semanticscholar.orgnih.gov Protein engineering techniques, including directed evolution and computational redesign, are expanding the substrate scope of these enzymes, making them applicable to a wider range of complex amine targets. nih.gov The use of amine transaminases, for instance, allows for the asymmetric synthesis of chiral primary amines, which can be further elaborated into more complex structures. semanticscholar.org
Furthermore, modern synthetic strategies like hydroamination and C-H functionalization are providing more atom-economical routes to amines. acs.orgnumberanalytics.com Transition-metal catalyzed hydroamination involves the direct addition of an amine to an alkene, representing an ideal method for amine synthesis. acs.org These modern methods offer improved efficiency, selectivity, and sustainability compared to traditional approaches. numberanalytics.com
| Methodology | Description | Potential Application for this compound | Key Advantages |
| Asymmetric Hydrogenation | Catalytic reduction of prochiral imines or enamines using a chiral transition metal catalyst to produce an enantiomerically enriched amine. nih.govacs.org | Synthesis from a corresponding unsaturated precursor, establishing the chiral center with high control. | High enantioselectivity, efficiency, and directness. acs.org |
| Biocatalysis | Use of engineered enzymes (e.g., transaminases, dehydrogenases) to catalyze the stereoselective synthesis of amines. nih.gov | Enantioselective synthesis of a key chiral intermediate or the final molecule under mild conditions. | High stereoselectivity, sustainable (green) chemistry, mild reaction conditions. nih.gov |
| Hydroamination | Direct addition of an N-H bond across a carbon-carbon multiple bond, catalyzed by a transition metal. acs.orgnumberanalytics.com | A more atom-economical approach to forming one of the C-N bonds in the molecule's backbone. | High atom economy, reduced waste. acs.org |
| Reductive Amination | Reaction of a carbonyl compound with an amine in the presence of a reducing agent. numberanalytics.comingentaconnect.com | A versatile and established method that could be adapted with modern, more selective catalysts and reagents. | Wide availability of starting materials, operational simplicity. ingentaconnect.com |
Advances in Computational Tools for Amine Chemistry
The role of computational chemistry and artificial intelligence (AI) in designing and optimizing synthetic routes for complex molecules is expanding dramatically. For a molecule like this compound, these tools offer powerful capabilities to predict reaction outcomes, discover novel synthetic pathways, and understand reaction mechanisms at a molecular level.
Quantum chemical methods , such as Density Functional Theory (DFT), are invaluable for studying the mechanisms of amine reactions in detail. acs.orgresearchgate.net These calculations can provide insights into transition state energies, reaction kinetics, and the stability of intermediates, which is crucial for optimizing reaction conditions and catalyst design. acs.orgnih.gov For example, DFT modeling can be used to understand the stereoselectivity of an asymmetric hydrogenation catalyst, guiding the development of more effective ligands for the synthesis of chiral amines. acs.org
Furthermore, machine learning and quantitative structure-property relationship (QSPR) models are being developed to predict various properties of amines, including their reactivity and stability. nih.govnih.gov These predictive models can help in the early stages of research to screen potential candidate molecules for specific applications and to anticipate challenges in their synthesis and handling. nih.gov
| Computational Tool | Function | Application in Research of this compound |
| AI Retrosynthesis (e.g., IBM RXN, ASKCOS) | Predicts synthetic pathways for a target molecule by working backward from the product. chemcopilot.comwikipedia.org | Rapidly generate and evaluate multiple potential synthetic routes, identifying the most efficient and practical options. |
| Quantum Chemistry (e.g., DFT) | Calculates electronic structure and properties to model reaction mechanisms, energies, and kinetics. acs.orgresearchgate.net | Elucidate the mechanism of a key synthetic step, optimize catalyst structure for higher selectivity, and predict spectroscopic properties. |
| Machine Learning/QSPR | Develops predictive models for chemical properties and reactivity based on molecular structure. nih.govnih.gov | Predict physical properties, reactivity, and potential biological activity to guide experimental work and application screening. |
Interdisciplinary Research Opportunities (e.g., Chemical Biology, Materials Science)
The unique structural features of this compound, specifically its nature as a chiral vicinal diamine, open up numerous opportunities for interdisciplinary research.
In chemical biology , chiral amines are fundamental components of many biologically active molecules, including approximately 40-45% of small-molecule pharmaceuticals. nih.govopenaccessgovernment.org The precise three-dimensional arrangement of atoms in a chiral molecule is often critical for its interaction with biological targets like enzymes and receptors. openaccessgovernment.org this compound could serve as a novel scaffold or building block for the synthesis of new therapeutic agents. Its diamine structure could be particularly interesting for designing enzyme inhibitors or ligands for metal-containing proteins.
In materials science , amines are crucial monomers for the synthesis of a wide range of polymers, including polyamides, polyureas, and polyurethanes. solubilityofthings.comnumberanalytics.comacs.org The two amine groups in this compound provide two points for polymerization, allowing for the creation of cross-linked or linear polymers with potentially unique properties. The chirality of the monomer could be used to introduce stereoregularity into the polymer backbone, which could in turn influence the material's mechanical, thermal, and optical properties. Such polymers could find applications as advanced resins, coatings, or functional materials. ijrpr.com
Challenges and Opportunities in the Synthesis and Application of Complex Amines
Despite the significant progress, the synthesis and application of complex amines like this compound are not without challenges. A primary hurdle is achieving high selectivity —controlling regioselectivity, chemoselectivity, and especially stereoselectivity in molecules with multiple functional groups and stereocenters is a persistent challenge. numberanalytics.comijrpr.com Synthesizing a single, pure enantiomer of a chiral diamine often requires multi-step sequences and sophisticated catalytic systems. nih.gov
Another significant challenge is the synthesis of sterically hindered amines . acs.org The arrangement of alkyl groups around the nitrogen atoms in complex amines can impede the approach of reagents, making bond formation difficult. Developing catalysts and reaction conditions that can overcome this steric hindrance is an active area of research. acs.org Furthermore, the scalability and cost of many modern synthetic methods can be prohibitive for industrial applications, necessitating the development of more economical and efficient processes. numberanalytics.com
However, these challenges also present significant opportunities. The demand for new, structurally diverse chiral amines in drug discovery continues to grow, as these molecules provide access to new chemical space and potential therapeutic breakthroughs. nih.gov The development of novel, highly selective, and sustainable catalytic methods for amine synthesis is a major opportunity for innovation in organic chemistry. ijrpr.com Overcoming the existing synthetic hurdles will not only provide access to molecules like this compound but will also equip chemists with the tools to build an even wider array of complex, functional molecules for a variety of applications in medicine, materials, and beyond. numberanalytics.com
Q & A
Q. What are the established synthetic routes for N-[1-(aminomethyl)butyl]-N,N-dimethylamine, and what analytical methods validate its purity?
- Methodology : The compound is typically synthesized via reductive amination of 4-aminopentanal with dimethylamine, followed by hydrogenation using catalysts like palladium on carbon. Characterization involves ¹H/¹³C NMR (to confirm amine proton environments and carbon backbone), mass spectrometry (for molecular ion verification), and HPLC (to assess purity >98%). Contaminants like unreacted intermediates are identified via GC-MS .
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Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?
- Methodology : Cross-validate data using orthogonal techniques:
- Solubility : Compare shake-flask method (experimental) with computational predictions (e.g., COSMO-RS).
- logP : Use reverse-phase HPLC retention times vs. traditional octanol-water partitioning.
Discrepancies often arise from solvent purity or pH variations; replicate experiments under controlled conditions (e.g., pH 7.4 buffer for biomimetic studies).
Q. What safety protocols are critical when handling this compound in lab settings?
- Methodology : Prioritize fume hood use due to amine volatility. Conduct a reactivity hazard assessment (e.g., DSC for thermal stability). Store under nitrogen to prevent oxidation. Toxicity screening via in vitro assays (e.g., HepG2 cell viability) is recommended before in vivo studies.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?
- Methodology : Employ Design of Experiments (DoE) using software like Design Expert to model variables (temperature, catalyst loading, solvent ratio). Response Surface Methodology (RSM) identifies optimal parameters. For example, reducing temperature from 80°C to 60°C with 5 mol% Pd/C may suppress imine byproduct formation by 70%.
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity to GPCRs. Validate with SPR (surface plasmon resonance) to measure kinetic constants (KD). For instance, docking may reveal a hydrogen bond between the tertiary amine and Asp³.³² of the receptor, corroborated by mutagenesis studies.
Q. How do stereochemical impurities impact pharmacological activity, and what chiral separation techniques are effective?
- Methodology : Use chiral HPLC (Chiralpak AD-H column) or SFC (supercritical fluid chromatography) to resolve enantiomers. Test separated isomers in functional assays (e.g., cAMP accumulation for GPCR activity). A 10% impurity of the (R)-enantiomer might reduce efficacy by 50%, necessitating ≥99% ee for reliable SAR.
Q. What strategies address contradictory bioactivity data across cell lines or animal models?
- Methodology : Conduct meta-analysis of published datasets with standardized normalization (e.g., fold-change over baseline). Variables like cell passage number or animal strain (e.g., Sprague-Dawley vs. Wistar rats) can skew results. Use Bayesian hierarchical models to quantify uncertainty and identify outliers.
Methodological Resources
- Synthesis & Characterization : Reference Enamine Ltd’s building block catalog for analogous amine synthesis protocols .
- Data Analysis : Utilize tools like GraphPad Prism for dose-response curve fitting and PyMol for visualizing docking poses.
- Experimental Design : Apply response surface models (via Design Expert) for multifactorial optimization .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
